molecular formula C9H8O3 B8816931 2-Hydroxycinnamic acid

2-Hydroxycinnamic acid

Cat. No.: B8816931
M. Wt: 164.16 g/mol
InChI Key: PMOWTIHVNWZYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ortho-Hydroxycinnamic acid is a phenolic compound belonging to the class of hydroxycinnamic acids. These compounds are characterized by a phenylpropanoid structure, which consists of a phenyl ring and a three-carbon side chain. Ortho-Hydroxycinnamic acid is known for its antioxidant properties and is found in various plants, contributing to their defense mechanisms against environmental stressors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ortho-Hydroxycinnamic acid can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid. This process can be achieved using microbial synthesis, where specific genes are introduced into Escherichia coli to convert glucose into hydroxycinnamic acids . Another method involves the oxidation of suitable precursors using halogen-containing compounds .

Industrial Production Methods

Industrial production of 2-Hydroxycinnamic acid often involves the use of inexpensive raw materials and straightforward reaction conditions. For example, the compound can be produced by dissolving it in a cold, saturated hydrobromic acid solution and allowing it to stand at room temperature for a specified period .

Chemical Reactions Analysis

Types of Reactions

Ortho-Hydroxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ortho-Hydroxycinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ortho-Hydroxycinnamic acid is similar to other hydroxycinnamic acids, such as:

  • Caffeic Acid
  • Ferulic Acid
  • p-Coumaric Acid
  • Chlorogenic Acid
  • Rosmarinic Acid

Uniqueness

What sets 2-Hydroxycinnamic acid apart is its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct antioxidant properties .

Conclusion

Ortho-Hydroxycinnamic acid is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable subject of study in both scientific research and industrial applications.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-(2-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)

InChI Key

PMOWTIHVNWZYFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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